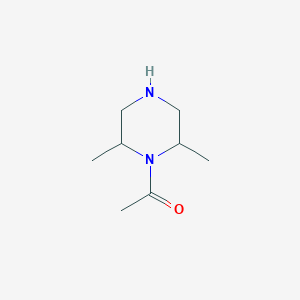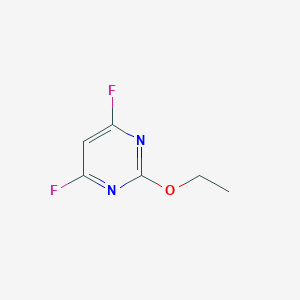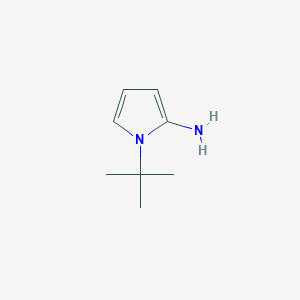
1-(tert-butyl)-1H-pyrrol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-butyl)-1H-pyrrol-2-amine, also known as tert-Butylpyrrolidine-2-amine, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is commonly used in scientific research for its unique properties and effects.
Wirkmechanismus
The mechanism of action of 1-(tert-butyl)-1H-pyrrol-2-amine is not fully understood, but it is believed to act as a ligand for certain receptors in the body. Specifically, it has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This mechanism of action is similar to that of certain drugs used to treat psychiatric disorders, such as cocaine and amphetamines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(tert-butyl)-1H-pyrrol-2-amine are complex and not fully understood. It has been shown to have both stimulant and depressant effects on the central nervous system, depending on the dose and route of administration. At low doses, it has been shown to increase locomotor activity and cause hyperactivity in rodents. At higher doses, it can cause sedation and hypothermia. It has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(tert-butyl)-1H-pyrrol-2-amine in lab experiments is its high purity and availability. It is also relatively easy to synthesize and has a high yield. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on different animal models can vary widely, which can make it challenging to compare results from different studies.
Zukünftige Richtungen
There are several future directions for research on 1-(tert-butyl)-1H-pyrrol-2-amine. One area of interest is its potential use as a treatment for psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, further research is needed to fully understand its mechanism of action and its effects on different neurotransmitter systems in the brain. Finally, there is potential for 1-(tert-butyl)-1H-pyrrol-2-amine to be used as a building block in the synthesis of new pharmaceuticals and agrochemicals.
Synthesemethoden
The synthesis of 1-(tert-butyl)-1H-pyrrol-2-amine involves the reaction of tert-butylamine with 2-pyrrolidinone in the presence of a strong acid catalyst. The reaction is typically carried out under reflux conditions for several hours, followed by purification and isolation of the product. The yield of the reaction is typically high, and the purity of the product can be improved through additional purification steps.
Wissenschaftliche Forschungsanwendungen
1-(tert-butyl)-1H-pyrrol-2-amine has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used as a ligand in metal-catalyzed reactions and as a chiral auxiliary in asymmetric synthesis. Additionally, 1-(tert-butyl)-1H-pyrrol-2-amine has been shown to have biological activity, making it a valuable tool in drug discovery and development.
Eigenschaften
CAS-Nummer |
173853-67-3 |
|---|---|
Molekularformel |
C8H14N2 |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-tert-butylpyrrol-2-amine |
InChI |
InChI=1S/C8H14N2/c1-8(2,3)10-6-4-5-7(10)9/h4-6H,9H2,1-3H3 |
InChI-Schlüssel |
SNOLYWPZJMDJIQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C=CC=C1N |
Kanonische SMILES |
CC(C)(C)N1C=CC=C1N |
Synonyme |
1H-Pyrrol-2-amine,1-(1,1-dimethylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



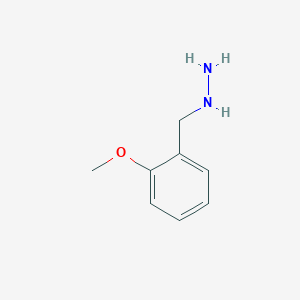
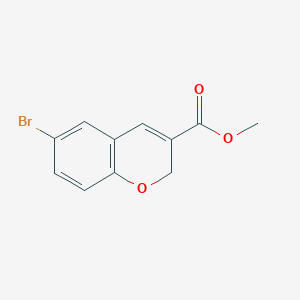


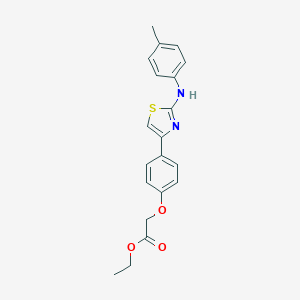


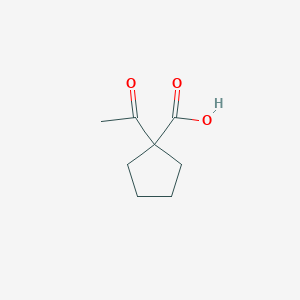
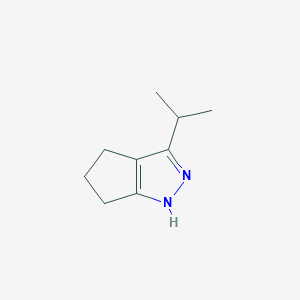
![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)

